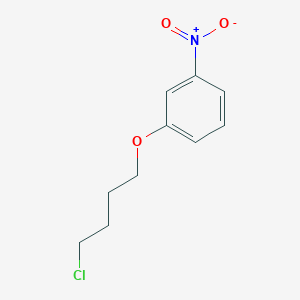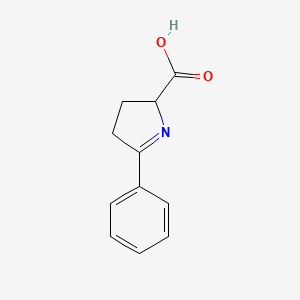
5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C10H11NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid typically involves the reaction of bromobenzene with 4-chlorobutyronitrile, followed by cyclization and hydrolysis . The reaction conditions often include the use of a base such as sodium hydride (NaH) or sodium borohydride (NaBH4) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or ethanol (C2H5OH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 3,4-dihydro-2H-pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. The specific pathways involved depend on the biological context and the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-3,4-dihydro-2H-pyrrole: A closely related compound with similar structural features.
5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: A derivative with a chlorine substituent on the phenyl ring.
5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole: A derivative with a methoxy group on the phenyl ring.
Uniqueness
5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts specific chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
802258-88-4 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,13,14) |
InChI-Schlüssel |
BNIFQPHOXAQFQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NC1C(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
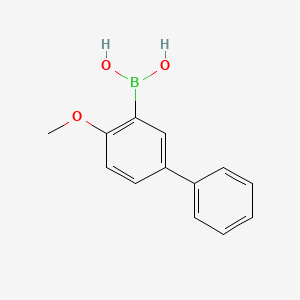
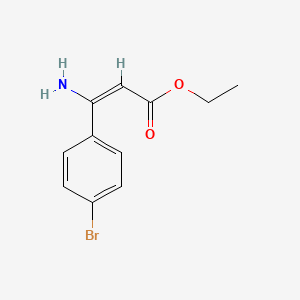
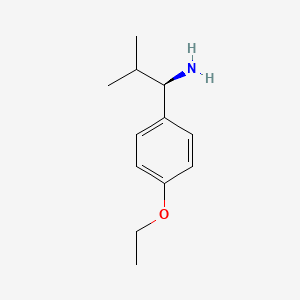



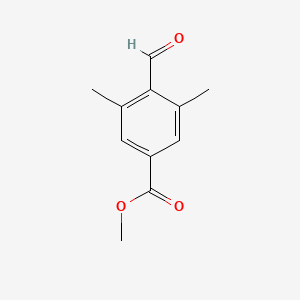
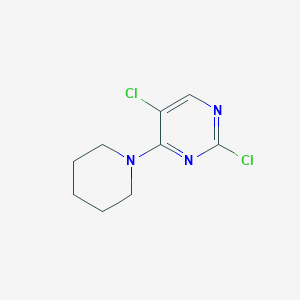
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)

